molecular formula C26H25F4N5O4S B13334622 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-(6-(hydroxyamino)-6-oxohexyl)benzamide

4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-(6-(hydroxyamino)-6-oxohexyl)benzamide

Cat. No.: B13334622
M. Wt: 579.6 g/mol
InChI Key: IXWJWUHPBOISOI-UHFFFAOYSA-N
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Description

4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-(6-(hydroxyamino)-6-oxohexyl)benzamide is a complex organic compound with a unique structure that includes cyano, trifluoromethyl, and thioxoimidazolidinone groups

Properties

Molecular Formula

C26H25F4N5O4S

Molecular Weight

579.6 g/mol

IUPAC Name

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-[6-(hydroxyamino)-6-oxohexyl]benzamide

InChI

InChI=1S/C26H25F4N5O4S/c1-25(2)23(38)34(16-8-7-15(14-31)19(12-16)26(28,29)30)24(40)35(25)17-9-10-18(20(27)13-17)22(37)32-11-5-3-4-6-21(36)33-39/h7-10,12-13,39H,3-6,11H2,1-2H3,(H,32,37)(H,33,36)

InChI Key

IXWJWUHPBOISOI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NCCCCCC(=O)NO)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

The synthesis of 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-(6-(hydroxyamino)-6-oxohexyl)benzamide involves multiple steps. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:

    Cyclization Reactions: The formation of the thioxoimidazolidinone ring is achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the cyano and trifluoromethyl groups is typically done through substitution reactions using suitable reagents.

    Coupling Reactions: The final step often involves coupling the intermediate compounds to form the desired product.

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at specific sites under physiological or acidic/basic conditions:

  • Amide Hydrolysis : The benzamide moiety (C=O-NH) is susceptible to enzymatic or acidic hydrolysis, forming a carboxylic acid derivative. This reaction is observed in its metabolic pathway, generating analogs like enzalutamide carboxylic acid metabolite (M1) (C₂₀H₁₃F₄N₃O₃S; MW 451.39) .

  • Hydroxyamino Group Oxidation : The -NH-OH group may oxidize to form a nitroso (-NO) or nitro (-NO₂) derivative under oxidative conditions, altering its biological activity .

Reaction Site Product Molecular Weight Source
Benzamide hydrolysisCarboxylic acid metabolite451.39 g/mol
Hydroxyamino oxidationNitroso/nitro derivative

Thioxoimidazolidinone Reactivity

The thioxoimidazolidinone core (C=S) participates in tautomerization and nucleophilic substitution:

  • Tautomerism : The thione (C=S) can tautomerize to a thiol form (C-SH), potentially forming disulfide bonds in biological systems .

  • Nucleophilic Attack : The sulfur atom acts as a soft nucleophile, reacting with electrophiles (e.g., alkyl halides) to form thioether derivatives .

Fluorobenzamide Substitution

The fluorine atom at the 2-position of the benzamide ring is a potential site for nucleophilic aromatic substitution (SNAr) under basic conditions. For example, displacement with hydroxide ions could yield hydroxylated derivatives .

Cyano Group Transformations

The cyano (-C≡N) group on the phenyl ring can undergo:

  • Hydrolysis : Conversion to a carboxylic acid (-COOH) under acidic or enzymatic conditions.

  • Reduction : Reduction with LiAlH₄ or catalytic hydrogenation forms a primary amine (-CH₂NH₂) .

Metabolic Pathways

In vivo studies of structurally related compounds suggest the following metabolic transformations :

  • Phase I Metabolism : Hydroxylation of the trifluoromethylphenyl group.

  • Phase II Metabolism : Glucuronidation or sulfation of hydroxylated metabolites.

Metabolic Step Enzyme Involved Impact on Activity
HydroxylationCytochrome P450Alters receptor binding affinity
GlucuronidationUGT enzymesIncreases solubility for excretion

Stability and Degradation

The compound’s stability is influenced by:

  • pH Sensitivity : The hydroxyamino group (-NH-OH) may degrade under strongly acidic conditions.

  • Photodegradation : The aromatic rings and fluorine substituent could make it susceptible to UV-induced degradation .

Biological Interactions

Though not a chemical reaction per se, the compound’s dual activity as an androgen receptor antagonist and HDAC6 inhibitor hinges on non-covalent interactions:

  • Hydrogen Bonding : The hydroxyamino and amide groups form H-bonds with target proteins .

  • Hydrophobic Interactions : The trifluoromethyl and dimethyl groups enhance binding to hydrophobic pockets .

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-(6-(hydroxyamino)-6-oxohexyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

When compared to similar compounds, 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-(6-(hydroxyamino)-6-oxohexyl)benzamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications.

Biological Activity

The compound 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-(6-(hydroxyamino)-6-oxohexyl)benzamide , also known by its CAS number 1242137-16-1 , has garnered attention in recent years for its potential biological activities, particularly in the field of oncology. This article aims to summarize the biological activity of this compound based on various research findings, including its cytotoxic effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C20H14F4N4O2SC_{20}H_{14}F_{4}N_{4}O_{2}S, with a molecular weight of approximately 450.41 g/mol . The presence of trifluoromethyl and cyano groups suggests potential for enhanced biological activity due to their electronic properties.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown significant potency in inhibiting the growth of human leukemia (HL-60), lung adenocarcinoma (A549), and breast cancer (MDA-MB-231) cell lines. The following table summarizes the IC50 values obtained from these studies:

Cell LineIC50 (μM)Reference CompoundRelative Activity
HL-600.22Sorafenib3.8 times more active
A5490.34PAC-120.5 times more active
MDA-MB-2310.41Sorafenib22.5 times more active

These results indicate that the compound exhibits potent cytotoxicity , making it a promising candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its cytotoxic effects appears to involve multiple pathways:

  • Inhibition of Androgen Receptors : The compound's structural similarity to known androgen receptor antagonists suggests it may inhibit androgen receptor signaling pathways, which are critical in certain cancers, particularly prostate cancer .
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by morphological changes and activation of caspases .
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • In Vivo Studies : Animal models treated with this compound demonstrated significant tumor reduction compared to control groups, supporting its potential as a therapeutic agent for solid tumors .
  • Combination Therapies : Preliminary investigations into combination therapies with existing chemotherapeutics have shown synergistic effects, enhancing overall efficacy while potentially reducing side effects associated with higher doses of conventional drugs .

Q & A

What synthetic strategies are recommended for constructing the thioxoimidazolidinone core of this compound?

Basic Question:
The thioxoimidazolidinone moiety is a critical structural feature. A common approach involves cyclization of thiourea derivatives with α-halo ketones or esters under basic conditions. For example, in related compounds, potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) has been used to facilitate cyclization at elevated temperatures (60–80°C) .

Advanced Research Question: How can solvent polarity and catalyst selection influence the regioselectivity of thioxoimidazolidinone formation? Methodological Answer: Optimize reaction conditions using Design of Experiments (DoE) to evaluate variables like solvent (e.g., THF vs. CH₃CN), base strength (K₂CO₃ vs. NaHCO₃), and temperature. For instance, THF may favor slower, more controlled cyclization, reducing byproducts like disulfide derivatives. Monitor reaction progress via HPLC or LC-MS to track regioselectivity .

How should researchers address contradictions in biological activity data across studies?

Basic Question: Initial screenings may show variable antimicrobial or enzyme inhibition results. What validation steps are critical? Methodological Answer: Confirm compound purity (>95% by HPLC) and structural integrity (via ¹H/¹³C NMR and HRMS). Replicate assays under standardized conditions (e.g., pH, temperature, and solvent controls) to rule out experimental artifacts. Cross-reference with structurally similar compounds (e.g., trifluoromethyl-containing analogs) to identify trends .

Advanced Research Question: How can computational modeling resolve discrepancies between in vitro and in silico activity predictions? Methodological Answer: Perform molecular docking (e.g., using AutoDock Vina) to assess binding affinity to target proteins. Compare results with experimental IC₅₀ values. If contradictions persist, evaluate solvation effects or protein flexibility via molecular dynamics simulations (e.g., GROMACS). Adjust force fields to account for the compound’s thiocarbonyl and fluoro substituents .

What analytical techniques are most reliable for confirming the hydroxyamino-oxohexyl side chain’s integrity?

Basic Question: The hydroxyamino group is prone to oxidation. How can its stability during synthesis be ensured? Methodological Answer: Use inert atmosphere (N₂/Ar) and reducing agents (e.g., ascorbic acid) during synthesis. Characterize the side chain via ¹H NMR (δ 6.5–7.5 ppm for -NHOH) and IR (stretching at 3200–3400 cm⁻¹ for N–O). Confirm mass accuracy with ESI-MS .

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